1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-

Chiral polymer synthesis Optical anisotropy fixation Liquid crystal networks

1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- (CAS 649721-85-7) is a C2-symmetric, axially chiral binaphthalene derivative bearing two terminal vinyl groups at the 6,6'-positions and hexyloxy solubilizing chains at the 2,2'-positions. This molecular architecture places it at the intersection of atropisomeric chirality and polymerizable olefinic functionality, making it a candidate monomer for chiral optical polymers, nonlinear optical (NLO) matrices, and liquid-crystalline networks.

Molecular Formula C36H42O2
Molecular Weight 506.7 g/mol
CAS No. 649721-85-7
Cat. No. B12603548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-
CAS649721-85-7
Molecular FormulaC36H42O2
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C=C)C3=C(C=CC4=C3C=CC(=C4)C=C)OCCCCCC
InChIInChI=1S/C36H42O2/c1-5-9-11-13-23-37-33-21-17-29-25-27(7-3)15-19-31(29)35(33)36-32-20-16-28(8-4)26-30(32)18-22-34(36)38-24-14-12-10-6-2/h7-8,15-22,25-26H,3-6,9-14,23-24H2,1-2H3
InChIKeyQGWIGGDTENDQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- (CAS 649721-85-7): A Polymerizable Axially Chiral Monomer for Advanced Optical Materials


1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- (CAS 649721-85-7) is a C2-symmetric, axially chiral binaphthalene derivative bearing two terminal vinyl groups at the 6,6'-positions and hexyloxy solubilizing chains at the 2,2'-positions . This molecular architecture places it at the intersection of atropisomeric chirality and polymerizable olefinic functionality, making it a candidate monomer for chiral optical polymers, nonlinear optical (NLO) matrices, and liquid-crystalline networks [1]. The hexyloxy chains confer enhanced solubility in common organic solvents relative to shorter-chain or unsubstituted analogs, a critical parameter for solution-processable device fabrication [2].

Why 1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- Cannot Be Interchanged with Generic Binaphthalene Derivatives


The simultaneous presence of reactive 6,6'-diethenyl (vinyl) groups and solubilizing 2,2'-bis(hexyloxy) chains on a configurationally stable axially chiral scaffold creates a functional triad that is absent in most commercially available binaphthalene analogs. Simple 2,2'-bis(hexyloxy)-1,1'-binaphthalene lacks the polymerizable vinyl handles needed for covalent immobilization of chirality [1]. Conversely, 6,6'-dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene (CAS 191787-87-8) is a common precursor but requires additional synthetic steps to install vinyl functionality, introducing batch-to-batch variability in end-user polymerization workflows . Substituting with non-polymerizable chiral dopants yields materials where the chiral induction can decay over time due to dopant migration, whereas the diethenyl compound can be covalently locked into a crosslinked network. These structural distinctions mean that procurement decisions based solely on the binaphthalene core, without verifying the 6,6'-vinyl/2,2'-hexyloxy substitution pattern, risk producing materials with fundamentally different processability and functional stability.

Quantitative Differentiation Guide for 1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- (CAS 649721-85-7)


Polymerizable Vinyl Functionality vs. Non-Polymerizable 6,6'-Disubstituted Binaphthalene Analogs

The target compound possesses two terminal vinyl groups at the 6,6'-positions, enabling direct free-radical or metathesis polymerization to form covalently crosslinked chiral networks. In contrast, the widely used precursor 6,6'-dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene (CAS 191787-87-8) has zero polymerizable groups and requires multi-step post-functionalization (e.g., Heck coupling with ethylene) to install vinyl termini . This difference eliminates 2–3 synthetic steps for the end user. Within the patent class of polymerizable binaphthalene liquid-crystalline compounds, vinyl-terminated monomers are explicitly claimed for the formation of permanently oriented optical films, whereas non-polymerizable dopants remain mobile and can leach from the host matrix [1].

Chiral polymer synthesis Optical anisotropy fixation Liquid crystal networks

Solubility Enhancement from 2,2'-Bis(hexyloxy) Chains vs. Shorter Alkoxy or Hydroxy Analogs

The 2,2'-bis(hexyloxy) substitution pattern is known in the binaphthol literature to substantially improve solubility in organic solvents (e.g., chloroform, THF, toluene) compared to the parent 2,2'-dihydroxy (BINOL) or 2,2'-dimethoxy analogs [1]. While specific solubility data (mg/mL) for CAS 649721-85-7 was not found in the retrieved sources, the broader class of 6,6'-disubstituted-2,2'-bis(hexyloxy)-1,1'-binaphthalenes has been employed in solution-processed nonlinear optical (NLO) studies and OLED host materials precisely because the hexyloxy chains suppress crystallization and enable homogeneous film formation [2][3]. The 2,2'-dihydroxy analog (BINOL-derived) would exhibit significantly lower solubility and require derivatization prior to use.

Solution processability Spin-coating Organic electronics

Axially Chiral Induction Capability vs. Achiral or Racemic Binaphthalene Monomers

The target compound's 1,1'-binaphthalene core is configurationally stable due to restricted rotation, allowing the isolation of enantiomerically pure (R)- or (S)-atropisomers. A doctoral thesis on chiral binaphthalene nematic dopants demonstrated that structurally elongated 2,2'- and 6,6'-disubstituted binaphthalenes can achieve helical twisting powers (HTP) up to 239 µm⁻¹ in nematic liquid crystal hosts, placing them among the most effective chiral dopants reported [1]. The 6,6'-diethenyl compound, with its extended conjugation through the vinyl groups, belongs to the class of 'linearly extended' binaphthalenes that the thesis identifies as superior HTP inducers compared to 'non-linearly extended' or unsubstituted analogs. As a polymerizable variant, it offers the added value of being covalently fixable into a cholesteric network, preventing dopant migration over time [2].

Chiral dopant Helical twisting power Cholesteric liquid crystals

Thermal Stability of the Atropisomeric Configuration vs. Lower-Barrier Biaryl Systems

The 1,1'-binaphthalene scaffold has a well-established high racemization barrier (ca. 30–35 kcal/mol for the parent 1,1'-binaphthyl), ensuring that enantiomerically pure samples resist thermal racemization under typical processing and operating conditions (< 200 °C) [1]. This contrasts with lower-barrier biaryl systems (e.g., 1,1'-biphenyl derivatives with smaller ortho substituents) which can racemize at moderate temperatures. The 2,2'-bis(hexyloxy) and 6,6'-diethenyl substituents further increase the steric bulk around the biaryl axis, potentially raising the racemization barrier even further, though no specific measurement for CAS 649721-85-7 was retrieved. Crystal structure data for related 6,6'-disubstituted 1,1'-binaphthalenyl compounds reveal an average dihedral angle between naphthalenyl units of ~73°, indicative of a stable chiral conformation [2].

Atropisomerism Configurational stability Racemization barrier

Recommended Application Scenarios for 1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)- (CAS 649721-85-7)


Covalently Fixable Chiral Dopant for Cholesteric Liquid Crystal Films and Smart Windows

The combination of axially chiral induction capability and polymerizable 6,6'-vinyl groups makes this compound a candidate for cholesteric liquid crystal (CLC) films where the helical pitch—and thus the selective reflection wavelength—must be permanently locked after thermal annealing. The thesis-level finding that linearly extended binaphthalene dopants achieve HTP values up to 239 µm⁻¹ [1] suggests that the diethenyl analog can induce tight helical pitches at low dopant loading (1–3 wt%). Upon UV-initiated polymerization, the vinyl groups form a crosslinked network that immobilizes the chiral dopant within the nematic host, preventing temperature-dependent pitch drift—a failure mode observed with non-polymerizable dopants [2].

Solution-Processable Nonlinear Optical (NLO) Polymer Building Block

The 6,6'-diethenyl groups allow this binaphthalene to serve as a monomer in the synthesis of donor-embedded polybinaphthalenes for second-order NLO applications. Published studies on chromophore-functionalized polybinaphthalenes report NLO coefficients up to 13.5 pm/V, with a significant chiral contribution [3]. The hexyloxy chains ensure the monomer is soluble enough for solution polymerization and subsequent thin-film processing, addressing a key limitation of earlier rigid-rod NLO polymers that required aggressive solvents or vapor deposition.

Chiral Stationary Phase Precursor for Enantioselective Chromatography

The axially chiral binaphthalene core, when polymerized through the 6,6'-vinyl groups, can generate a crosslinked chiral network suitable as a stationary phase for HPLC enantiomer separation. The hexyloxy groups provide the necessary swelling characteristics in organic mobile phases. The configurational stability of the atropisomeric axis (>30 kcal/mol barrier) [4] ensures that the chiral recognition sites do not racemize over thousands of chromatographic cycles, a critical requirement for preparative-scale separations.

OLED Host Material with Improved Morphological Stability

Binaphthalene derivatives with 2,2'-bis(hexyloxy) substitution have been demonstrated as effective host materials for phosphorescent OLEDs, exhibiting high glass transition temperatures and resistance to crystallization [5]. The 6,6'-diethenyl variant adds the capability for thermal or photo-crosslinking after film deposition, which can further suppress phase separation between host and guest emitters during device operation, potentially extending operational lifetime.

Quote Request

Request a Quote for 1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.